In Vivo Locomotor Stimulant Potency: 6-EAPB vs. 5-EAPB in NIH Swiss Mice
In a head-to-head in vivo study, 6-EAPB demonstrated significantly greater potency in stimulating locomotor activity compared to its positional isomer 5-EAPB in male NIH Swiss mice [1]. The ED50 for 6-EAPB was 2.66 mg/kg, whereas the ED50 for 5-EAPB was 19.97 mg/kg, a difference of 7.5-fold. The maximal effect (Emax) was comparable between the two compounds (704.97 m/6h for 6-EAPB vs. 791.49 m/6h for 5-EAPB), indicating that the potency difference does not stem from a difference in intrinsic efficacy at the endpoints measured. This data provides a direct, quantitative basis for selecting 6-EAPB over 5-EAPB when higher in vivo potency is a desired experimental parameter.
| Evidence Dimension | In vivo locomotor stimulant potency |
|---|---|
| Target Compound Data | ED50 = 2.66 mg/kg (95% CL: 1.22-4.10); Emax = 704.97 m/6 hrs |
| Comparator Or Baseline | 5-EAPB: ED50 = 19.97 mg/kg (95% CL: 8.45-31.50); Emax = 791.49 m/6 hrs; S-METH: ED50 = 1.36 mg/kg; MDMA: ED50 = 18.18 mg/kg |
| Quantified Difference | 6-EAPB is 7.5-fold more potent than 5-EAPB (ED50 ratio 19.97 / 2.66); 6-EAPB is 1.4-fold more potent than S-METH (ED50 ratio 2.66 / 1.36); 6-EAPB is 6.8-fold more potent than MDMA (ED50 ratio 18.18 / 2.66) |
| Conditions | Adult male NIH Swiss mice; ambulatory distance measured over 6 hours post-intraperitoneal injection; data from Table 1 in cited reference. |
Why This Matters
This data directly informs dose selection for in vivo behavioral studies, highlighting that 6-EAPB requires a 7.5-fold lower dose than 5-EAPB to achieve comparable locomotor activation.
- [1] Kim, M., Truss, M., Pagare, P. P., Essandoh, M. A., Zhang, Y., Williams, D. A., ... & Baumann, M. H. (2024). Phencyclidine-Like Abuse Liability and Psychosis-Like Neurocognitive Effects of Novel Arylcyclohexylamine Drugs of Abuse in Rodents. Journal of Pharmacology and Experimental Therapeutics, 390(1), 14-28. Table 1. View Source
